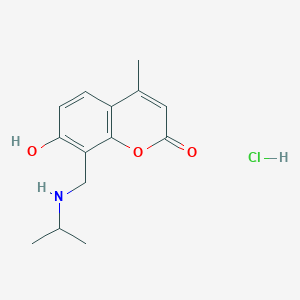![molecular formula C10H15ClN2O B7854872 [(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]azanium;chloride](/img/structure/B7854872.png)
[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]azanium;chloride is a chemical compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular arrangement, which contributes to its specific chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]azanium;chloride typically involves multiple steps, starting from basic organic compounds. The process often includes:
Formation of the core structure: This involves the reaction of a phenylpropanoic acid derivative with a methylamine source under controlled conditions.
Oxidation: The intermediate product is then oxidized to introduce the oxo group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch reactors: For precise control over reaction conditions.
Continuous flow reactors: For large-scale production, ensuring consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate these reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]azanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development and pharmacological studies.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of [(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]azanium;chloride involves its interaction with specific molecular targets. It can:
Bind to enzymes: Modulating their activity and affecting metabolic pathways.
Interact with receptors: Influencing cellular signaling and physiological responses.
Alter gene expression: Through its effects on transcription factors and other regulatory proteins.
Comparación Con Compuestos Similares
[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]azanium;chloride can be compared with other similar compounds, such as:
- [(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]azanium;bromide
- [(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]azanium;iodide
These compounds share similar core structures but differ in their halide components, which can influence their chemical properties and reactivity. The chloride variant is often preferred for its stability and ease of handling.
Propiedades
IUPAC Name |
[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12-10(13)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3,(H,12,13);1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXSBRWDLXGZIC-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CC=CC=C1)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@H](CC1=CC=CC=C1)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17186-56-0 |
Source


|
| Record name | (S)-(+)-2-Amino-N-methyl-3-phenyl-propionamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,6S,9S,10S,14S,15S,23R,24S)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one;hydrochloride](/img/structure/B7854791.png)
![[3-(Furan-2-yl)-6-methylheptyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B7854799.png)
![Methyl-[(1-methyl-2-oxoquinolin-3-yl)methyl]azanium;chloride](/img/structure/B7854807.png)
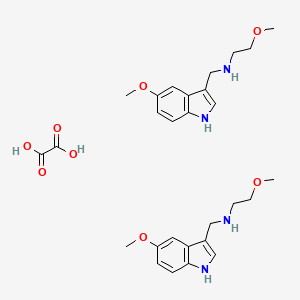
![(1S,9S)-11-(2-aminoethylsulfonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;oxalic acid](/img/structure/B7854830.png)
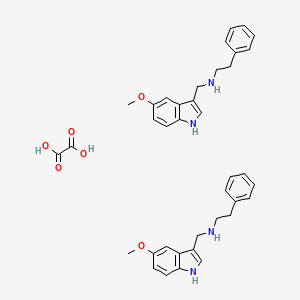


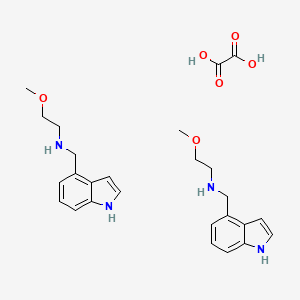
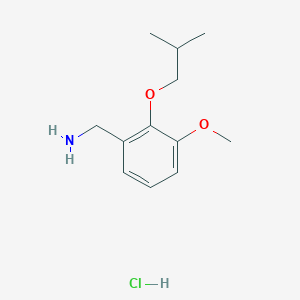

![Carboxymethyl-[(4-methoxyphenyl)methyl]azanium;chloride](/img/structure/B7854887.png)

